molecular formula C17H16N2O B11855418 1-Benzyl-1,4-dihydroquinoline-3-carboxamide CAS No. 17260-79-6

1-Benzyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11855418
CAS No.: 17260-79-6
M. Wt: 264.32 g/mol
InChI Key: MXEBJDRGXJTGOG-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its significant relevance in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,4-dihydroquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates with appropriate reagents. This process typically involves a sequence of 1,5-hydride shift, dealkylation, and cyclization processes . The reaction conditions often include the use of boron trifluoride as a catalyst and elevated temperatures (around 75°C) to accelerate the conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological activities. For example, N-ethylation of the compound results in regioselective products with modified properties .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinase and cannabinoid receptor 2, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-1,4-dihydroquinoline-3-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group at the nitrogen position and carboxamide group at the C-3 position contribute to its unique properties compared to other quinoline derivatives.

Properties

CAS No.

17260-79-6

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-benzyl-4H-quinoline-3-carboxamide

InChI

InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,18,20)

InChI Key

MXEBJDRGXJTGOG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C=C1C(=O)N)CC3=CC=CC=C3

Origin of Product

United States

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